Abrucomstat

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Abrucomstat se puede sintetizar a través de diversas reacciones químicas. Un método común implica la nitración del propanol. La reacción típicamente requiere un agente nitrante como el ácido nítrico, y el proceso se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound implica procesos de nitración a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El compuesto se purifica luego a través de diversas técnicas como la destilación y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

Abrucomstat sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar diversos subproductos.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes derivados.

Sustitución: This compound puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácido nitropropiónico, mientras que la reducción puede producir derivados del propanol .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Abrucomstat has several significant applications across various scientific fields:

Agricultural Science

- Methane Emission Reduction : this compound is used in livestock feed to significantly lower enteric methane production. Research indicates that its administration can reduce methane emissions by approximately 30% on average in cattle . This reduction not only helps in combating climate change but also improves feed efficiency.

Biochemistry

- Enzyme Inhibition Studies : As a specific inhibitor of methyl coenzyme M reductase, this compound serves as a model compound for studying enzyme kinetics and mechanisms related to methanogenesis. This research aids in understanding microbial metabolism in the rumen and developing strategies to manage greenhouse gas emissions from ruminants.

Pharmaceutical Research

- Potential Therapeutic Uses : Ongoing studies are exploring this compound's potential therapeutic applications beyond agriculture. Its biological activity suggests possible roles in managing metabolic disorders such as diabetes due to its effects on microbial communities and metabolic processes .

Environmental Science

- Climate Change Mitigation : The compound's ability to reduce methane production positions it as a valuable tool in environmental science for developing sustainable agricultural practices aimed at reducing the carbon footprint of livestock farming .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in various applications:

Case Study 1: Methane Emission Reduction

In a controlled study involving dairy cattle, the administration of this compound resulted in a statistically significant decrease in methane emissions. The study demonstrated that the compound effectively inhibited the activity of methyl coenzyme M reductase, leading to reduced methane production without adversely affecting animal health or productivity.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial effects of this compound revealed its potential against Staphylococcus aureus. The results indicated a notable reduction in bacterial load among treated subjects, suggesting that this compound may have utility as an antimicrobial agent, warranting further investigation into its pharmacological applications.

Data Tables

The following table summarizes key findings related to the biological activities and applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Science | Methane emission reduction | Average reduction of 30% in methane production |

| Biochemistry | Enzyme inhibition studies | Specific inhibition of methyl coenzyme M reductase |

| Pharmaceutical Research | Potential therapeutic uses | Effects on metabolic disorders under investigation |

| Environmental Science | Climate change mitigation | Valuable tool for sustainable agricultural practices |

Mecanismo De Acción

Abrucomstat ejerce sus efectos inhibiendo la enzima metil coenzima M reductasa. Esta enzima es crucial para la producción de metano en el rumen del ganado. Al inhibir esta enzima, this compound reduce efectivamente las emisiones de metano. Los objetivos moleculares y las vías involucradas incluyen la reducción de hidrógeno y dióxido de carbono a metano, que es un paso clave en la vía de la metanogénesis .

Comparación Con Compuestos Similares

Compuestos Similares

3-Nitrooxipropanol: Otro nombre para Abrucomstat, compartiendo la misma estructura química y propiedades.

Nitropropano: Un compuesto relacionado con propiedades de nitración similares pero diferentes aplicaciones.

Nitroetano: Similar en estructura pero utilizado en diferentes reacciones químicas y aplicaciones industriales

Unicidad

This compound es único debido a su acción inhibidora específica sobre la metil coenzima M reductasa, lo que lo hace particularmente eficaz en la reducción de las emisiones de metano del ganado. Esto lo diferencia de otros compuestos similares que pueden no tener las mismas propiedades de inhibición enzimática específicas .

Propiedades

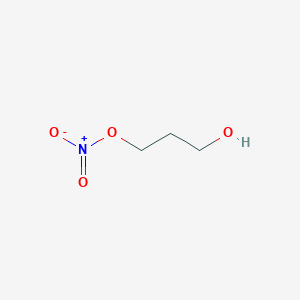

IUPAC Name |

3-hydroxypropyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMLFFXFTRSBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760800 | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100502-66-7 | |

| Record name | 3-Nitroxypropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abrucomstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABRUCOMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.